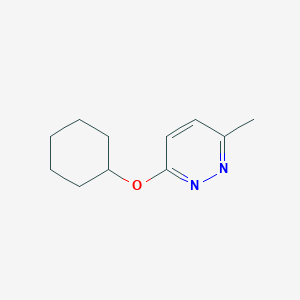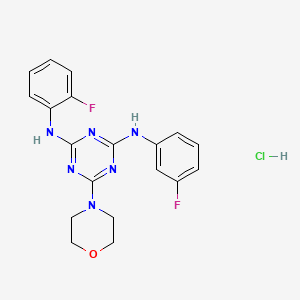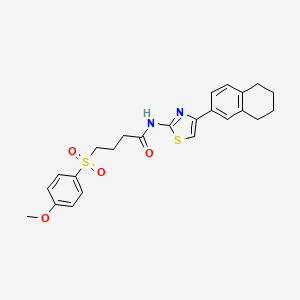![molecular formula C18H23F3N2O2S B2629695 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane CAS No. 1421463-30-0](/img/structure/B2629695.png)
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is a complex organic compound that features a morpholine ring, a trifluoromethyl benzoyl group, and a thiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the morpholine derivative and the trifluoromethyl benzoyl chloride. The key steps include:
Formation of Morpholine Derivative: The morpholine derivative can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and a suitable amine.
Preparation of Trifluoromethyl Benzoyl Chloride: This can be prepared by reacting trifluoromethyl benzene with thionyl chloride under reflux conditions.
Cyclization to Form Thiazepane Ring: The final step involves the cyclization reaction where the morpholine derivative reacts with the trifluoromethyl benzoyl chloride in the presence of a base to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted thiazepane derivatives.
Aplicaciones Científicas De Investigación
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazepane ring can provide structural rigidity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
- 4-Morpholinopiperidine
Uniqueness
3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Additionally, the combination of the morpholine and thiazepane rings provides a unique structural framework that can be exploited for various applications.
Propiedades
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2S/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-6-1-11-26-13-16(23)12-22-7-9-25-10-8-22/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFFPZEPCPTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
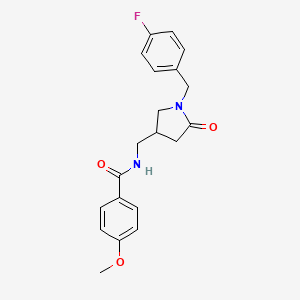

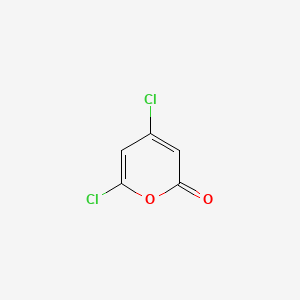
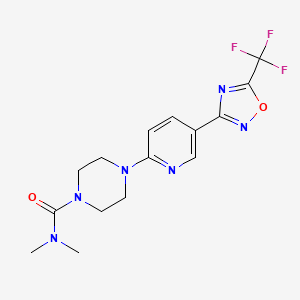
![8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2629620.png)

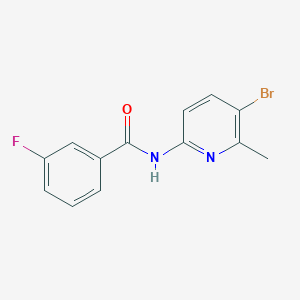
![5-[(4-benzylpiperazin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2629624.png)
